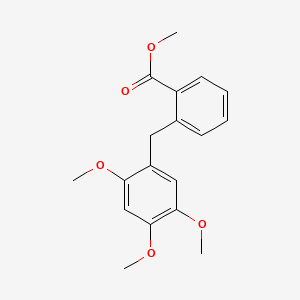
Methyl 2-(2,4,5-trimethoxybenzyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2,4,5-trimethoxybenzyl)benzoate is an organic compound with the molecular formula C18H20O5 and a molecular weight of 316.35 g/mol . This compound is characterized by the presence of a benzoate ester linked to a benzyl group substituted with three methoxy groups at the 2, 4, and 5 positions. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4,5-trimethoxybenzyl)benzoate typically involves the esterification of 2-(2,4,5-trimethoxybenzyl)benzoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2,4,5-trimethoxybenzyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 2-(2,4,5-trimethoxybenzyl)benzoic acid.
Reduction: Formation of 2-(2,4,5-trimethoxybenzyl)benzyl alcohol.
Substitution: Formation of nitro or bromo derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Methyl 2-(2,4,5-trimethoxybenzyl)benzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2,4,5-trimethoxybenzyl)benzoate involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar structure but with methoxy groups at different positions.
Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate: Contains additional bromine atoms.
Methyl 3,4,5-trimethoxy-2-nitrobenzoate: Contains a nitro group instead of a benzyl group.
Uniqueness
Methyl 2-(2,4,5-trimethoxybenzyl)benzoate is unique due to the specific positioning of the methoxy groups and the presence of a benzyl group, which confer distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C18H20O5 |
|---|---|
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
methyl 2-[(2,4,5-trimethoxyphenyl)methyl]benzoate |
InChI |
InChI=1S/C18H20O5/c1-20-15-11-17(22-3)16(21-2)10-13(15)9-12-7-5-6-8-14(12)18(19)23-4/h5-8,10-11H,9H2,1-4H3 |
Clave InChI |
CROGAJFGYPQSPB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CC2=CC=CC=C2C(=O)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


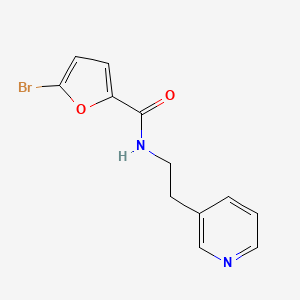
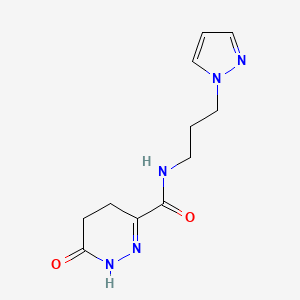
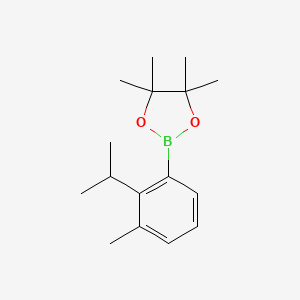
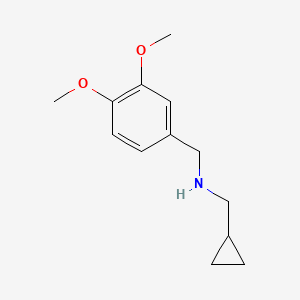

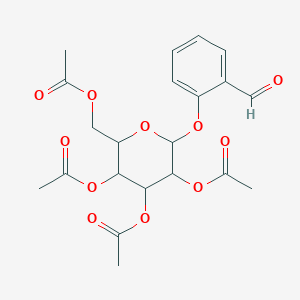
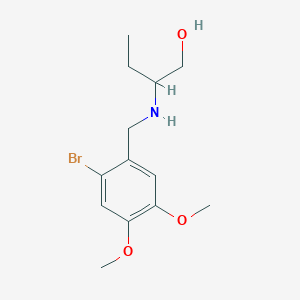
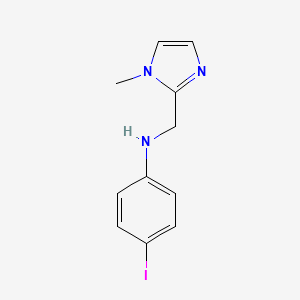
![N'-[1-(4-biphenylyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B14916575.png)
![4-methyl-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B14916581.png)
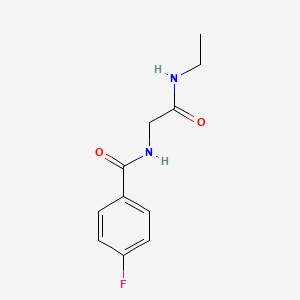
![5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14916598.png)
![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14916610.png)
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B14916611.png)
